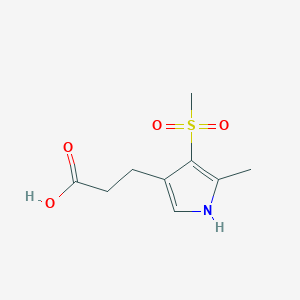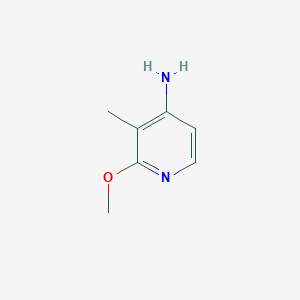
3-(difluoromethoxy)-2-fluorobenzoic acid
Vue d'ensemble
Description
3-(Difluoromethoxy)-2-fluorobenzoic acid is a chemical compound with the molecular formula C8H6F2O3 . It has a molecular weight of 188.13 . It is a solid substance and is stored in a dry environment at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-(difluoromethoxy)-2-fluorobenzoic acid is 1S/C8H6F2O3/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h1-4,8H, (H,11,12) .Physical And Chemical Properties Analysis
3-(Difluoromethoxy)-2-fluorobenzoic acid is a solid substance . It is stored in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 3-(difluoromethoxy)-2-fluorobenzoic acid, as a derivative of difluoromethoxyarenes, can be synthesized using fluoroform as a difluorocarbene source. This process involves converting phenols to their difluoromethoxy derivatives, highlighting the chemical versatility and potential applications in synthetic organic chemistry (Thomoson & Dolbier, 2013).
Environmental and Biodegradation Studies
- Studies on fluorobenzoate biodegradation by certain microorganisms, like Sphingomonas sp., provide insights into environmental processes. This research helps understand the biodegradation pathways of fluorinated compounds and their impact on ecosystems (Boersma et al., 2004).
Material Science and MOF Applications
- In material science, 2-fluorobenzoic acid, a related compound, is used to synthesize rare-earth metal-organic frameworks (MOFs). These MOFs show potential in gas adsorption and separation, highlighting the role of fluorinated compounds in advanced material applications (Vizuet et al., 2021).
Magnetic Properties in Coordination Polymers
- Research on azido-copper coordination polymers using fluorobenzoic acid derivatives demonstrates how these compounds can influence the magnetic properties and structures of such polymers. This has implications for the development of new materials with specific magnetic properties (Liu et al., 2017).
Conformational Analysis in Chemistry
- Studies on aminofluorobenzoic acids, which are structurally related to 3-(difluoromethoxy)-2-fluorobenzoic acid, help understand the impact of fluorination on molecular conformation and interactions. Such insights are crucial in designing molecules with specific properties and behaviors (Silla et al., 2013).
Fluorination in Organic Synthesis
- The synthesis of fluorinated compounds, including those related to 3-(difluoromethoxy)-2-fluorobenzoic acid, is a key area in organic chemistry. These compounds are valuable in developing pharmaceuticals and agrochemicals due to their unique properties (Furuya et al., 2009).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
The primary target of 3-(difluoromethoxy)-2-fluorobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the structure and integrity of the tissue . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which plays a significant role in the pathogenesis of pulmonary fibrosis . By inhibiting the phosphorylation of Smad2/3 proteins, it disrupts the formation of the Smad complex, which is essential for the regulation of gene expression and the triggering of the EMT process in epithelial cells .
Pharmacokinetics
The compound’s effects on pulmonary fibrosis suggest that it can reach the lungs and exert its action effectively .
Result of Action
The compound’s action results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improvements in lung function, reductions in lung inflammation and fibrosis, reductions in collagen deposition, and reductions in the expression of E-cadherin .
Action Environment
The environment in which the compound acts is primarily the lung tissue, where it interacts with type 2 lung epithelial cells
Propriétés
IUPAC Name |
3-(difluoromethoxy)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-6-4(7(12)13)2-1-3-5(6)14-8(10)11/h1-3,8H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFOEWNTYLNQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-2-fluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



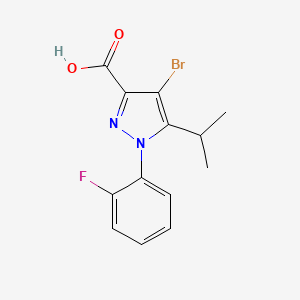
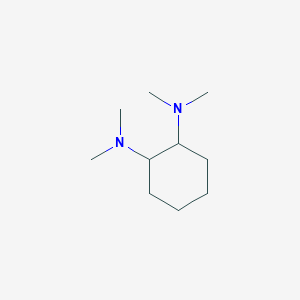
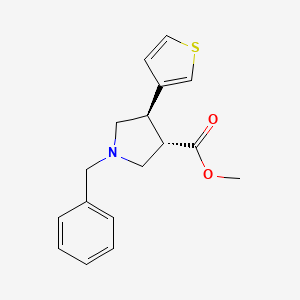

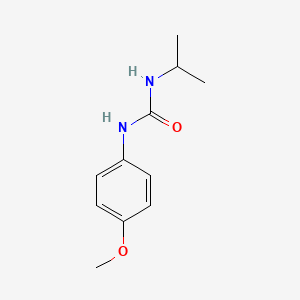
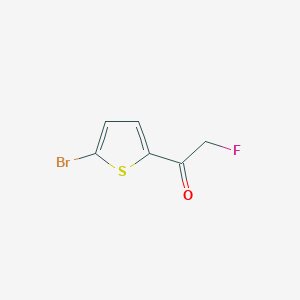



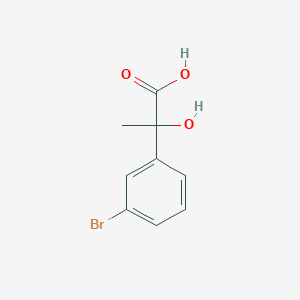
![6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6615503.png)
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide](/img/structure/B6615514.png)
